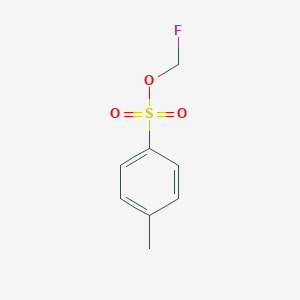

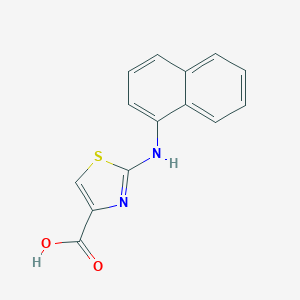

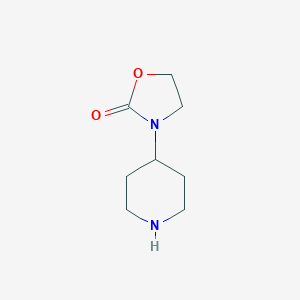

3-(Pipéridin-4-YL)oxazolidin-2-one

Vue d'ensemble

Description

3-(Piperidin-4-yl)oxazolidin-2-one is a chemical compound that falls within the class of oxazolidinones, which are known for their antibacterial properties. This class of compounds has gained significant attention due to the introduction of Linezolid, an antibacterial drug, into the pharmaceutical market . Oxazolidinones, including those with a piperidinyl moiety, have been shown to be effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), as well as selected anaerobic organisms .

Synthesis Analysis

The synthesis of oxazolidinone derivatives, particularly those containing a piperidinyl moiety, has been explored through various synthetic strategies. One approach involves the use of microwave activation coupled with solvent-free reaction conditions, catalyzed by a NaHSO4.SiO2 heterogeneous catalyst . Another method includes the diversification of the N-substituent on the piperidinyloxy moiety, which has been shown to be a critical factor in determining the antibacterial activity of these compounds . The synthesis of these compounds often aims to optimize their antibacterial properties while minimizing potential side effects, such as mitochondrial protein synthesis inhibition .

Molecular Structure Analysis

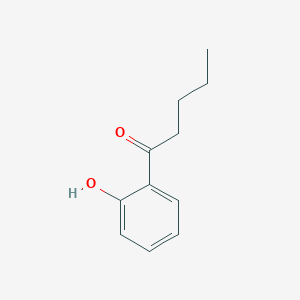

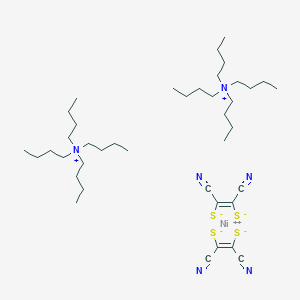

The molecular structure of oxazolidinone derivatives is characterized by the presence of a 1,3-oxazolidin-2-one nucleus, which is a five-membered ring structure that includes an oxazolidin-2-one and a beta-amino acid group . This structure has been utilized in the construction of beta-pseudopeptide foldamers, which can fold into regular helical structures in competitive solvents like water, making them suitable for biological applications .

Chemical Reactions Analysis

Oxazolidinone compounds, including those with a piperidinyl moiety, are synthesized through various chemical reactions that often involve the construction of the oxazolidin-2-one ring. The introduction of different substituents and functional groups, such as the piperidine nitrogen, can significantly affect the antibacterial activity and selectivity of these compounds . The chemical reactions employed in the synthesis of these compounds are designed to achieve specific structural features that confer desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The presence of a piperidinyl moiety and other substituents can affect the compound's solubility, stability, and overall pharmacokinetic profile. These properties are crucial for the compound's efficacy as an antibacterial agent, as they determine the compound's ability to reach and maintain therapeutic concentrations at the site of infection . The optimization of these properties is a key focus in the development of new antibacterial drugs within this class.

Applications De Recherche Scientifique

Inhibiteurs de la déshydrogénase isocitrique

Le composé est utilisé dans le développement d'inhibiteurs de la déshydrogénase isocitrique . Une série d'inhibiteurs de mIDH1 dérivés de dérivés de 3-pyrimidine-4-oxazolidin-2-cétone ont été étudiés par un modèle QSAR pour explorer les facteurs clés qui inhibent l'activité de mIDH1 .

Recherche sur le cancer

Le composé a été utilisé dans la recherche sur le cancer, en particulier dans l'étude des tumeurs. Les changements dans le niveau d'expression d'IDH1 et les mutations dans 132 acides aminés sont étroitement liés à l'apparition et au développement de nombreuses tumeurs .

Conception et développement de médicaments

Le composé est utilisé dans la conception et le développement de nouveaux médicaments anticancéreux inhibiteurs de mIDH1 . Les résultats de la prédiction de la conception moléculaire, de l'amarrage moléculaire et de l'ADMET peuvent fournir des idées pour la conception et le développement de ces médicaments .

Amarrage moléculaire

Le composé est utilisé dans des études d'amarrage moléculaire. Les résultats de l'amarrage moléculaire montrent que les nouvelles molécules médicamenteuses conçues sont efficaces .

Prédiction de la pharmacologie et de la toxicité

Le composé est utilisé dans la prédiction de la pharmacologie et de la toxicité des molécules médicamenteuses conçues . Le modèle peut être utilisé pour prédire l'activité biologique du même type de nouveaux composés et de leurs dérivés .

Inhibiteurs allostériques et spécifiques des mutants d'IDH1

Le composé est utilisé dans le développement d'inhibiteurs allostériques et spécifiques des mutants d'IDH1 . Il a montré une activité cellulaire raisonnable et une excellente sélectivité par rapport à IDH1wt<a aria-label="2: The compound is used in the development of allosteric and mutant-specific inhibitors of IDH12" data-citationid="77934e1d-d245-c03e-d5a4-09b9a3255f1e-38" h="ID=SERP,5015.1" href="https://www.cell.com/cms/10.1016/j.str.2016.12.017/attachment/c0d3ee6f-e8ce-4b6

Mécanisme D'action

Target of Action

The primary target of 3-(Piperidin-4-YL)oxazolidin-2-one is Isocitrate Dehydrogenase 1 (IDH1) . IDH1 is a rate-limiting enzyme in the tricarboxylic acid cycle and is involved in life activities such as glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation . It plays an important role in these processes and is also closely related to the occurrence of tumors .

Mode of Action

3-(Piperidin-4-YL)oxazolidin-2-one interacts with its target, IDH1, by inhibiting its activity . This compound is particularly effective against the mutated form of IDH1 (mIDH1), which is often found in certain types of cancer . The inhibition of mIDH1 activity is a key factor in the compound’s mode of action .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting the activity of IDH1 . This can disrupt several life activities, including glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation . The disruption of these pathways can have downstream effects that contribute to the compound’s overall action.

Result of Action

The primary result of the action of 3-(Piperidin-4-YL)oxazolidin-2-one is the inhibition of mIDH1 activity . This can lead to a disruption of several biochemical pathways, potentially leading to a decrease in the proliferation of cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-piperidin-4-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGSXVBOGZMGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516756 | |

| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164518-96-1 | |

| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)